

DIANA (Diagnostica Intelligente per Analisi Noninvasiva Avanzata) Diagnostic Chamber

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The **DIANA** diagnostic chamber is a forward-looking project in personalized medicine, representing a significant endeavor to integrate multiple non-invasive diagnostic tools into a single, rapid-analysis platform.[1][2][3][4][5][6][7][8][9]

Project Overview:

DIANA is an initiative resulting from a partnership between Antares Vision Group, the design and engineering firm Isinnova, and the Italian National Center for Gene Therapy and RNA-Based Drugs.[1][2][5][6][9] The primary objective is to create a diagnostic "booth" or "chamber" that can perform a comprehensive suite of non-invasive tests in a very short timeframe.[1][2][3] [4][5][8][9] The first prototype, designated **DIANA**-ATMP, is scheduled for completion by mid-2025 and will be initially used to monitor patients in advanced gene and pharmacological therapy trials at the National RNA & Gene Therapy Center.[1][2][5][6]

Core Technological Approach:

The chamber integrates a variety of established and experimental non-invasive technologies to build a holistic, personalized health profile.[1][2][5][8] The stated goal is to accelerate diagnostics, monitor therapeutic efficacy in real-time, and support the development of patient-tailored drugs.[1][2][5][8] The system is designed to seamlessly integrate data from multiple sources, providing clinicians with a comprehensive view of a patient's health status.[1]

The planned non-invasive tests include:



- Neurological Analysis: Monitoring electrical brain activity.[1][2][3][4][5][8][9]
- Cardiological Analysis: Assessing cardiac rhythms and activity.[1][2][3][4][5][8][9]
- Metabolic and Hematological Analysis: Non-invasive blood composition analysis.[1][2][3][4]
 [5][8][9]
- Body Composition Analysis: Determining key metrics of body composition.[1][2][3][4][5][8][9]
- Muscular Activity Analysis: Measuring electrical-muscular activity.[1][2][4][5][8][9]
- Pulmonary Function Analysis: Assessing lung capacity.[1][2][3][4][5][8][9]

Quantitative Data:

As the **DIANA** diagnostic chamber is currently in the prototype development phase, extensive peer-reviewed quantitative data on its performance is not yet available. The information released publicly outlines the project's ambitious goals.

Parameter	Stated Capability
Number of Tests	> 60 non-invasive exams
Analysis Time	15 minutes
Data Integration	Single integrated system for all test data
Prototype Completion	Mid-2025

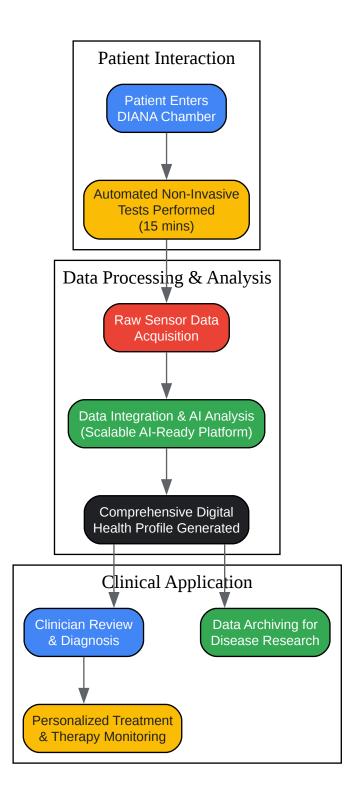
Experimental Protocols:

Detailed experimental protocols for the operation of the **DIANA** diagnostic chamber and its specific testing modalities have not yet been publicly released. These are expected to become available following the completion and validation of the **DIANA**-ATMP prototype.

Logical Workflow:

The anticipated workflow for a patient and their data within the **DIANA** ecosystem is visualized below.





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DIANA Diagnostic Chamber: Patient and Data Workflow.

DIANA (DNA-linked Inhibitor Antibody Assay)







The **DIANA** assay is a highly sensitive and selective biochemical method for protein detection and for screening small molecule inhibitors.[10][11][12] This technology is particularly relevant for cancer biomarker research and drug discovery.[10][11]

Core Technological Principle:

DIANA is a multiwell-plate-based sandwich assay that combines the specificity of antibody-based capture with the sensitivity of nucleic acid amplification.[11] The core principle involves a dual-recognition event:

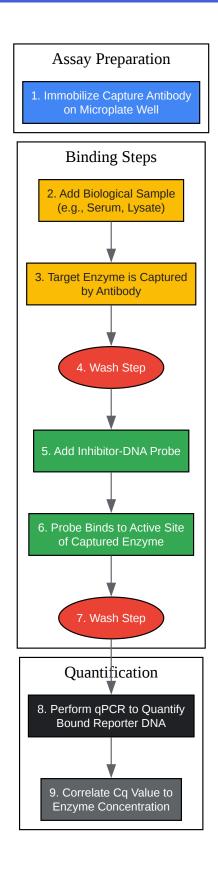
- Capture: A specific antibody, immobilized on a solid support (e.g., a microplate well),
 captures the target enzyme from a complex biological sample like blood serum or cell lysate.
 [11]
- Detection: A specially designed probe binds to the active site of the captured enzyme. This
 probe consists of a small-molecule inhibitor of the enzyme covalently linked to a reporter
 DNA oligonucleotide.[11]
- Quantification: The amount of bound probe, which is proportional to the amount of active enzyme, is then quantified using quantitative Polymerase Chain Reaction (qPCR).[11]

This dual-recognition approach, targeting both an epitope (via the antibody) and the active site (via the inhibitor-DNA probe), provides high selectivity. The use of qPCR for detection confers ultra-high sensitivity.[11]

Experimental Workflow:

The general workflow for the **DIANA** assay is depicted below.





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Experimental Workflow of the DIANA Assay.



Quantitative Data:

The **DIANA** assay demonstrates superior performance characteristics compared to traditional immunoassays like ELISA.

Parameter	Performance	Reference
Sensitivity	Zeptomolar (10-21 M) detection of target proteins	[10][11]
Linear Range	Up to six logs	[10][11][12]
Selectivity	High; selectively quantifies targets in complex matrices (serum, urine, lysate)	[10][11]
Application	Enzyme quantification and inhibitor screening	[10][11][12]

Experimental Protocol (High-Level):

A generalized protocol for performing the **DIANA** assay for enzyme quantification is as follows:

- Plate Preparation: A 96-well microplate is coated with a capture antibody specific to the target enzyme. The plate is then washed and blocked to prevent non-specific binding.
- Sample Incubation: The biological sample (e.g., diluted serum) is added to the wells and incubated to allow the capture antibody to bind to the target enzyme.
- Washing: The plate is washed to remove unbound components of the sample.
- Probe Incubation: The inhibitor-DNA probe is added to the wells and incubated. The probe's
 inhibitor moiety binds to the active site of the captured enzyme.
- Final Washing: The plate is washed thoroughly to remove any unbound probe.
- qPCR Analysis: The qPCR master mix is added to each well, and the plate is subjected to thermal cycling. The quantification cycle (Cq) value is recorded for each well.



 Data Analysis: The concentration of the target enzyme in the samples is determined by comparing their Cq values to a standard curve generated from samples with known concentrations of the enzyme.

For inhibitor screening, a competing small molecule is included during the probe incubation step. The degree of inhibition is determined by the displacement of the inhibitor-DNA probe, which results in a weaker qPCR signal.[11]

DIANA (Direct Imaging of Neuronal Activity) fMRI Technique

DIANA is a functional Magnetic Resonance Imaging (fMRI) technique that was initially reported to enable the direct, non-invasive imaging of neuronal activity with high spatiotemporal resolution.[13] However, this technique is the subject of significant scientific debate, as multiple independent research groups have failed to replicate the original findings, suggesting the observed signals may be artifactual.[14][15][16]

Core Technological Principle:

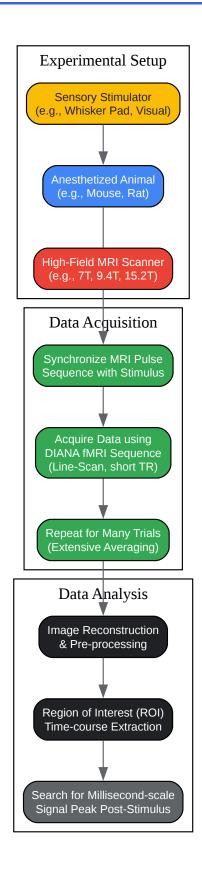
Traditional fMRI measures the Blood Oxygen Level-Dependent (BOLD) signal, which is an indirect and slow proxy for neuronal activity.[13][14] The **DIANA** technique, as originally proposed, aimed to detect the small, rapid changes in the magnetic field caused by the electrical currents of neuronal action potentials themselves.[13] This would allow for a temporal resolution on the order of milliseconds, far exceeding that of BOLD fMRI.[13]

The proposed method utilized a modified 2D gradient-echo line-scan MRI sequence with a very short repetition time (TR) to capture these rapid signal changes.[13]

Experimental Workflow:

The typical experimental setup for **DIANA** fMRI studies, both the original and replication attempts, involves a controlled sensory stimulus and a high-field MRI scanner.





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Experimental Workflow for **DIANA** fMRI Studies.



Quantitative Data and Experimental Parameters:

The controversy surrounding **DIANA** is rooted in the inability to reproduce the originally reported signal changes. Below is a table summarizing key parameters from the original study and a representative replication attempt.

Parameter	Original Study (Toi et al., 2022)	Replication Study (Choi et al., 2023)
Magnetic Field Strength	9.4 T	15.2 T
Subject	Anesthetized Mice	Anesthetized Mice
Stimulus	Whisker pad electrical stimulation	Whisker pad electrical stimulation
Temporal Resolution (TR)	5 ms	5 ms
Echo Time (TE)	2 ms	2 ms
Spatial Resolution	0.22 x 0.22 x 1 mm ³	0.22 x 0.22 x 1 mm ³
Reported Signal Peak	~0.15% change at ~25 ms post-stimulus	No detectable DIANA-like peak

Methodology:

- Animal Preparation: An animal (typically a mouse) is anesthetized and placed in the MRI scanner.
- Stimulation Paradigm: A controlled sensory stimulus (e.g., a brief electrical pulse to the whisker pad) is delivered repeatedly.
- MRI Sequence: A specialized, fast gradient-echo MRI sequence is used. The sequence is synchronized with the stimulus presentation to capture the brain's response at precise time points post-stimulus.
- Data Acquisition: Data is acquired over hundreds or thousands of trials to average out noise and enhance the potential signal-to-noise ratio of the very small expected signal.[16]



Data Analysis: The acquired data is reconstructed into a time series of images. The signal
intensity within a specific region of interest (e.g., the somatosensory cortex) is plotted over
time, and researchers look for a transient signal peak occurring milliseconds after the
stimulus.

Subsequent studies have suggested that the originally reported **DIANA** signals may be attributable to a "pseudo-steady state" artifact related to the pulse sequence and its interaction with magnetic field inhomogeneities, rather than true neuronal activity.[15][17] Further research is needed to resolve the controversy surrounding this technique.[17]

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